![molecular formula C11H13N5O2S B5831751 N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thioacetamide derivative that has been synthesized using different methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its effects through various mechanisms, including the inhibition of histone deacetylases and the regulation of gene expression. N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. It has also been shown to activate the AMPK pathway, leading to the inhibition of mTOR signaling and the induction of autophagy.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been found to have a protective effect on the heart and improve cardiac function. In addition, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, some limitations exist, including its poor solubility in water and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several potential directions for future research on N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide-based therapies for cancer and other diseases. Another area of interest is the investigation of the mechanisms underlying N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's effects on the heart and the brain. Additionally, further research is needed to optimize the synthesis and administration of N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide for therapeutic applications.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 1-methyl-1H-tetrazole-5-thiol. Another synthesis method involves the reaction of 3-methoxybenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 1-methyl-1H-tetrazole-5-thiol in the presence of copper (I) iodide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a protective effect on the heart and improve cardiac function. In neurological disorders, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-16-11(13-14-15-16)19-7-10(17)12-8-4-3-5-9(6-8)18-2/h3-6H,7H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDOIIGHYRSTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
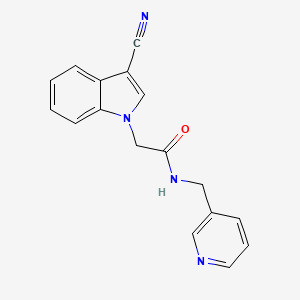
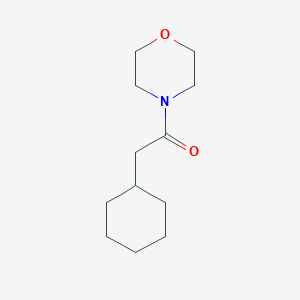
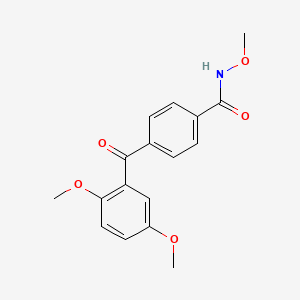
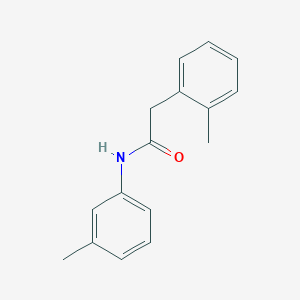

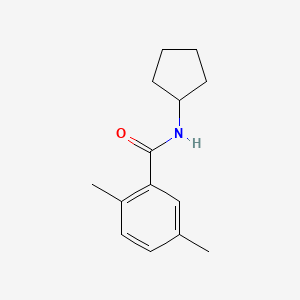

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)
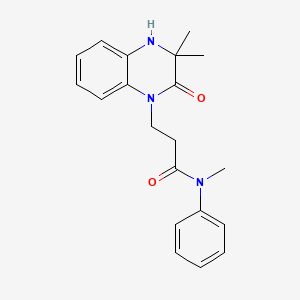
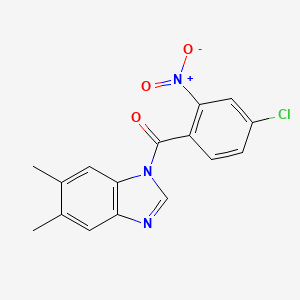
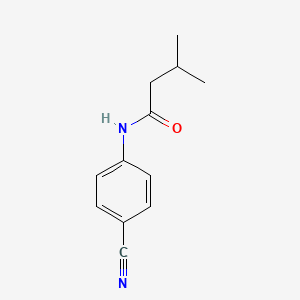
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)